molecular formula C5H8O2 B14156834 (1Z)-prop-1-en-1-yl acetate CAS No. 3102-47-4

(1Z)-prop-1-en-1-yl acetate

Cat. No.: B14156834
CAS No.: 3102-47-4
M. Wt: 100.12 g/mol
InChI Key: IKUJAIDSWVXUGG-ARJAWSKDSA-N
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Description

(1Z)-prop-1-en-1-yl acetate, also known as allyl acetate, is an organic compound with the molecular formula C5H8O2. It is an ester formed from the reaction of acetic acid and allyl alcohol. This compound is known for its pleasant, fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1Z)-prop-1-en-1-yl acetate can be synthesized through the esterification of allyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-prop-1-en-1-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form allyl alcohol and acetic acid.

    Reduction: It can be reduced to form allyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Allyl alcohol and acetic acid.

    Reduction: Allyl alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(1Z)-prop-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavorings, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of (1Z)-prop-1-en-1-yl acetate involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of allyl alcohol and acetic acid. These products can then participate in further biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar properties but different applications.

    Methyl acetate: A smaller ester with a similar fruity odor.

    Butyl acetate: A larger ester used in different industrial applications.

Uniqueness

(1Z)-prop-1-en-1-yl acetate is unique due to its specific structure, which imparts distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both research and industrial contexts.

Properties

CAS No.

3102-47-4

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

[(Z)-prop-1-enyl] acetate

InChI

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3-4H,1-2H3/b4-3-

InChI Key

IKUJAIDSWVXUGG-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\OC(=O)C

Canonical SMILES

CC=COC(=O)C

Origin of Product

United States

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